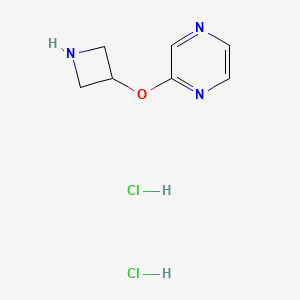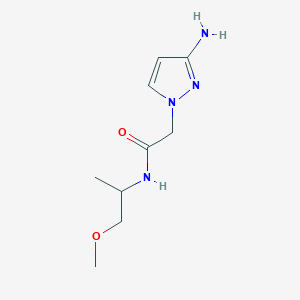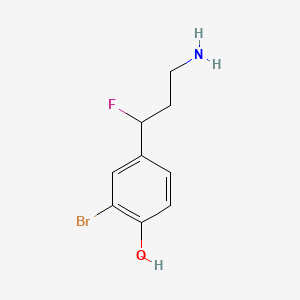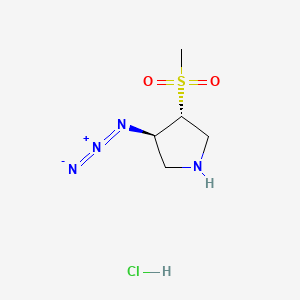![molecular formula C8H9ClN4O2S B13494628 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a methylsulfonyl ethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed.
Attachment of the methylsulfonyl ethyl group: This step involves the reaction of the intermediate with methylsulfonyl ethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation reactions: Reagents like m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution reactions: Products with different substituents replacing the chloro group.
Oxidation reactions: Sulfone derivatives.
Coupling reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfonyl groups can participate in binding interactions, while the pyrazolo[3,4-d]pyrimidine core can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylsulfonyl ethyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The pyrazolo[3,4-d]pyrimidine core also offers a different structural framework that can influence its interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H9ClN4O2S |
|---|---|
Peso molecular |
260.70 g/mol |
Nombre IUPAC |
4-chloro-1-(2-methylsulfonylethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4O2S/c1-16(14,15)3-2-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3 |
Clave InChI |
ZCHUFFQZOZLAOU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1C2=C(C=N1)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


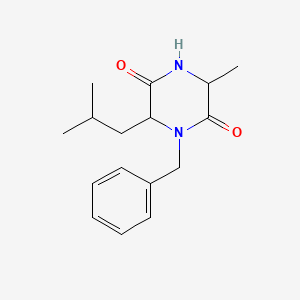
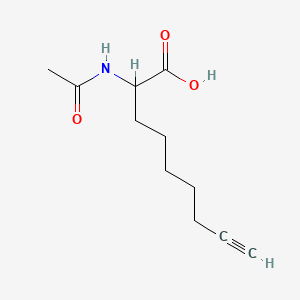
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
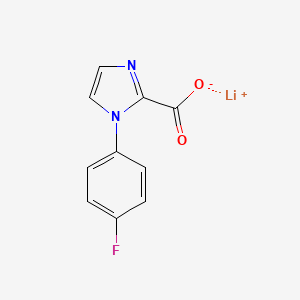
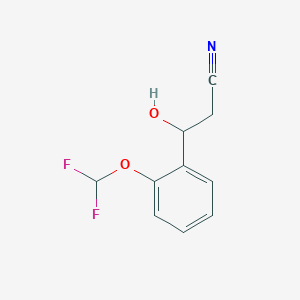
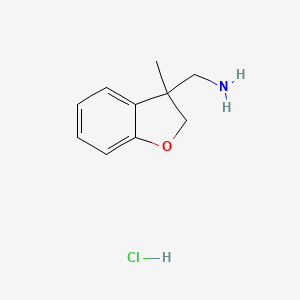
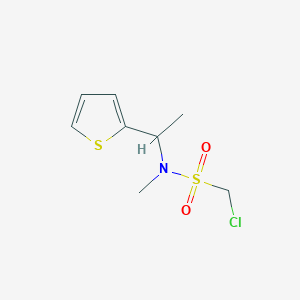

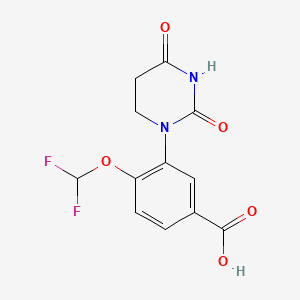
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
